Dimidazon mechanism of action in plants
Dimidazon mechanism of action in plants
An In-depth Technical Guide on the Core Mechanism of Action of Dimidazon (Clomazone) in Plants
Disclaimer: The term "Dimidazon" is not commonly found in scientific literature. It is highly probable that this is a typographical error for Dimethazone, the alternative name for the herbicide Clomazone . This document will, therefore, focus on the well-documented mechanism of action of Clomazone.
Executive Summary
Clomazone is a selective, pre-emergence herbicide used for the control of a wide range of broadleaf and grass weeds in various crops.[1][2][3] Belonging to the isoxazolidinone class of chemicals, its mode of action is the disruption of essential pigment biosynthesis, leading to a characteristic bleaching or whitening of susceptible plant foliage.[1][4][5] This guide provides a detailed examination of the molecular and biochemical mechanisms underlying Clomazone's herbicidal activity, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
Clomazone is a pro-herbicide, meaning the parent molecule is not the primary active compound.[6] Upon absorption by the plant, primarily through the roots and emerging shoots, Clomazone is metabolized into its active form, 5-ketoclomazone.[6][7]
The primary molecular target of 5-ketoclomazone is the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DOXP synthase or DXS) .[6][7][8] This enzyme catalyzes the first committed step in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoids in plant chloroplasts.[6][7] The inhibition of this rate-limiting enzyme creates a metabolic blockade, preventing the synthesis of essential downstream products.[6]
The cascade of events following DOXP synthase inhibition is as follows:
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Isoprenoid Depletion: The blockade of the MEP pathway leads to a severe deficiency in isoprenoid precursors, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5]
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Carotenoid Synthesis Inhibition: These isoprenoid units are the fundamental building blocks for carotenoids.[7] The absence of these precursors halts carotenoid biosynthesis.[1][2][4][7]
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Chlorophyll Photo-oxidation: Carotenoids play a critical photoprotective role in the photosynthetic apparatus by quenching triplet chlorophyll and scavenging reactive oxygen species (ROS).[1][9] Without carotenoids, chlorophyll is rapidly destroyed by light energy in a process known as photo-oxidation.[1][6] This leads to the characteristic bleaching symptoms.[5][6]
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Photosynthesis Disruption and Death: The destruction of chlorophyll and the disruption of the photosynthetic machinery halt the plant's ability to produce energy, ultimately leading to necrosis and death.[4][9]
The selectivity of Clomazone in certain crops, such as soybeans, is attributed to their ability to rapidly metabolize the herbicide into non-toxic compounds before it can cause significant damage.[2][6]
Signaling Pathway and Metabolic Impact
The following diagram illustrates the MEP pathway and the specific point of inhibition by Clomazone's active metabolite.
Caption: Mechanism of Clomazone action via inhibition of DOXP Synthase.
Quantitative Data
The herbicidal efficacy of Clomazone is quantified by measuring its impact on pigment concentration and enzyme activity.
| Parameter | Species | Value/Effect | Reference |
| Carotenoid Content | Wheat (Triticum aestivum) | >50% reduction | [10] |
| Chlorophyll Content | Wheat (Triticum aestivum) | ~70% reduction | [10] |
| Enzyme Inhibition | Escherichia coli DOXP Synthase (EcDXPS) | Uncompetitive inhibition (vs. pyruvate) | [8] |
| Enzyme Inhibition | Escherichia coli DOXP Synthase (EcDXPS) | Mixed-type inhibition (vs. GAP) | [8] |
| Mitochondrial Respiration | Rat Liver Mitochondria | Inhibition of state 3 respiration at 50-200 µM | [11] |
Note: Specific IC50 values for plant-derived DOXP synthase are not consistently reported in the surveyed literature, but inhibition by the 5-keto metabolite is well-established.[12] The data from E. coli and rat mitochondria provide context for the compound's biological activity.
Experimental Protocols
Protocol: In Vitro Inhibition of DOXP Synthase
This protocol outlines a method to measure the inhibition of DOXP synthase by 5-ketoclomazone.
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Enzyme Preparation:
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Express and purify recombinant DOXP synthase from a suitable source (e.g., Arabidopsis thaliana, Escherichia coli) using standard molecular biology techniques (e.g., His-tag affinity chromatography).
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
Assay Buffer Preparation:
-
Prepare a suitable buffer, such as 100 mM Tris-HCl (pH 8.0), containing 10 mM MgCl₂, 1 mM thiamine diphosphate (ThDP), and 2 mM dithiothreitol (DTT).
-
-
Inhibitor and Substrate Preparation:
-
Prepare a stock solution of 5-ketoclomazone in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare stock solutions of the substrates: sodium pyruvate and D-glyceraldehyde 3-phosphate (GAP).
-
-
Enzyme Assay:
-
The assay measures the consumption of pyruvate, which can be coupled to the oxidation of NADH using lactate dehydrogenase (LDH).
-
In a 96-well UV-transparent plate, add the following to each well:
-
Assay buffer
-
NADH (final concentration ~0.2 mM)
-
Coupling enzyme (LDH)
-
Varying concentrations of 5-ketoclomazone (or DMSO for control)
-
Purified DOXP synthase enzyme
-
-
Incubate for 5-10 minutes at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrates (pyruvate and GAP).
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the DOXP synthase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
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Protocol: Quantification of Plant Pigments Post-Treatment
This protocol describes the extraction and spectrophotometric quantification of chlorophyll and carotenoids from plant tissue.
-
Plant Treatment:
-
Grow susceptible plants (e.g., barley, velvetleaf) in a controlled environment.
-
Apply Clomazone at various concentrations as a pre-emergence soil drench.
-
Harvest leaf tissue from treated and control plants after a set period (e.g., 7-14 days), when bleaching symptoms are visible.
-
-
Pigment Extraction:
-
Record the fresh weight of a leaf sample (e.g., 100 mg).
-
Homogenize the tissue in 100% acetone or 80% acetone in water using a mortar and pestle or a tissue homogenizer. Protect the sample from light to prevent pigment degradation.
-
Transfer the homogenate to a centrifuge tube and centrifuge at ~5,000 x g for 10 minutes to pellet cell debris.
-
Carefully collect the supernatant containing the pigments.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the supernatant at three wavelengths: 470 nm, 645 nm, and 663 nm, using the extraction solvent as a blank.
-
Calculate the concentrations of Chlorophyll a, Chlorophyll b, and total Carotenoids using the Lichtenthaler equations:
-
Chlorophyll a (µg/mL) = 12.21 * (A₆₆₃) - 2.81 * (A₆₄₅)
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Chlorophyll b (µg/mL) = 20.13 * (A₆₄₅) - 5.03 * (A₆₆₃)
-
Total Carotenoids (µg/mL) = [1000 * (A₄₇₀) - 3.27 * (Chl a) - 104 * (Chl b)] / 229
-
-
-
Data Analysis:
-
Normalize the pigment concentrations to the fresh weight of the tissue (e.g., µg/g FW).
-
Compare the pigment levels in treated plants to the untreated controls to determine the percentage of reduction.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the herbicidal mechanism of Clomazone.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Examining the Selectivity of Clomazone in Targeting Weeds-Yangzhou Chemical Co., Ltd. [y-h.cc]
- 3. Clomazone - Wikipedia [en.wikipedia.org]
- 4. Clomazone (Ref: FMC 57020) [sitem.herts.ac.uk]
- 5. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. Clomazone Mode of Action [allpesticides.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of ketoclomazone and its analogues as inhibitors of 1-deoxy-d-xylulose 5-phosphate synthases and other thiamine diphosphate (ThDP)-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clomazone 48% EC Herbicide | Selective Pre-Emergence Weed Control [smagrichem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ncwss.org [ncwss.org]
